molecular formula C9H16N2 B133727 2-Methyl-2-piperidin-1-ylpropanenitrile CAS No. 2273-41-8

2-Methyl-2-piperidin-1-ylpropanenitrile

Cat. No. B133727
CAS RN: 2273-41-8
M. Wt: 152.24 g/mol
InChI Key: IGSJLBUPRRXRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions that introduce different functional groups to the piperidine core. For instance, the asymmetric synthesis of 2-(1-aminoalkyl)piperidines using (-)-2-cyano-6-phenyloxazolopiperidine involves reduction and hydrogenolysis steps to yield the diamine product . Similarly, the synthesis of 2,6-diallylpiperidine carboxylic acid methyl ester, a chiral building block for piperidine alkaloids, is achieved through double asymmetric allylboration, aminocyclization, and carbamation . These methods could potentially be adapted for the synthesis of "2-Methyl-2-piperidin-1-ylpropanenitrile" by modifying the starting materials and reaction conditions to introduce the nitrile and methyl groups at the appropriate positions on the piperidine ring.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their reactivity and biological activity. The stereochemistry of the substituents on the piperidine ring can significantly influence the properties of the molecule. For example, the synthesis of trans-2,6-disubstituted piperidine alkaloids relies on the desymmetrization of a C2-symmetric precursor . The molecular structure of "2-Methyl-2-piperidin-1-ylpropanenitrile" would include a nitrile group, which is a planar, electron-withdrawing group that can affect the reactivity of the compound.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including condensations, additions, and cyclizations. The one-pot five-component synthesis of polysubstituted 2-piperidinones demonstrates the complexity of reactions that can be performed with piperidine derivatives . Additionally, the synthesis of piperidin-4-ylphosphinic acid analogues involves a Pudovik addition and Barton deoxygenation, highlighting the versatility of piperidine chemistry . These reactions could be relevant for further functionalization of "2-Methyl-2-piperidin-1-ylpropanenitrile".

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups. For instance, the presence of a nitrile group in "2-Methyl-2-piperidin-1-ylpropanenitrile" would contribute to its polarity and potential hydrogen bonding capabilities. The synthesis of donor-acceptor cyclopropanes and cyclobutanes to access piperidines indicates the importance of ring strain and electronic effects in determining the reactivity of these compounds . The electrochemical synthesis of 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans suggests that electrochemical methods could be used to synthesize or modify piperidine derivatives under mild conditions .

Scientific Research Applications

Pharmacodynamics and Medical Applications

  • Tolperisone Analysis : Tolperisone, structurally related to piperidine derivatives, is reviewed for its pharmacodynamic effects and mechanism of action on sodium and calcium channels. This compound is evaluated for its applicability in managing skeletal muscle tone and related pains, indicating potential therapeutic applications of piperidine derivatives in muscle relaxation and pain management (Tekes, 2014).

  • Cardiovascular and Anti-Arrhythmic Activities : Research into nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, which shares a functional group with the target compound, highlights their cardiovascular activity and potential in electrochemical applications. Such studies indicate the relevance of piperidine derivatives in developing cardiovascular agents (Krauze et al., 2004). Additionally, specific piperidine-based compounds have been synthesized and evaluated for their anti-arrhythmic activity, suggesting potential in treating arrhythmias (Abdel‐Aziz et al., 2009).

Materials Science and Chemistry

  • Corrosion Inhibition : Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron surfaces, demonstrating their utility in protecting materials from corrosion. Such applications are significant for industrial processes and materials preservation (Kaya et al., 2016).

  • Chemical Synthesis : Research into the synthesis of complex organic compounds often involves piperidine derivatives as intermediates or catalysts, highlighting their role in facilitating various chemical transformations. For example, piperidine-based catalysts have been used in one-pot synthesis methods under ultrasound irradiation, showcasing their efficiency in organic synthesis processes (Mokhtary & Torabi, 2017).

  • Antimicrobial and Anticancer Research : Some piperidine derivatives exhibit significant antimicrobial and anticancer activities, making them valuable in the development of new therapeutic agents. Studies on polysubstituted 4H-pyran derivatives, involving piperidine as a catalyst, have shown potential against various human cancer cell lines, underscoring the importance of piperidine structures in medicinal chemistry (Hadiyal et al., 2020).

Future Directions

While specific future directions for “2-Methyl-2-piperidin-1-ylpropanenitrile” were not found in the search results, research into piperidone analogs and related compounds continues to be an active area of study . These compounds have shown varied biological activity and serve as key precursors for many natural products and drug candidates .

properties

IUPAC Name

2-methyl-2-piperidin-1-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-9(2,8-10)11-6-4-3-5-7-11/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSJLBUPRRXRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302328
Record name 1-(1-cyano-1-methylethyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-piperidin-1-ylpropanenitrile

CAS RN

2273-41-8
Record name α,α-Dimethyl-1-piperidineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2273-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 150245
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC150245
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150245
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1-cyano-1-methylethyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound (2.33 g, 77%) was prepared from piperidine hydrochloride (2.43 g, 20 mmol), acetone (1.16 g, 20 mmol) and potassium cyanide (1.30 g, 20 mmol) in water (10 ml) in a similar manner to that described in D1. 1H NMR (CDCl3) δ: 1.46 (2H, m), 1.50 (6H, s), 1.63 (4H, m), 2.59 (4H, m).
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.